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molecular formula C8H10N2O3 B8626458 2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate CAS No. 62344-19-8

2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate

Cat. No. B8626458
M. Wt: 182.18 g/mol
InChI Key: MJLVEWMZMFIJJG-UHFFFAOYSA-N
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Patent
US04094886

Procedure details

In an argon atmosphere, the unpurified 2-diazo-3-oxo-6-heptenoic acid methyl ester of Preparation 1 (4.55 g, 25 mmol) was dissolved in 100 ml of benzene. Anhydrous cupric sulfate (2.5 g) was added as a catalyst to the solution. The mixture was stirred for about 3 hours under reflux. After confirming the disappearance of the starting materials by thin layer chromatography, the reaction mixture was filtered through a Celite column. The solvvent was distilled off from the filtrate under reduced pressure and the remaining oily product was distilled under a reduced pressure to obtain 2.92 g of 2-oxo-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester as an oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4](=[N+]=[N-])[C:5](=[O:10])[CH2:6][CH2:7][CH:8]=[CH2:9]>C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:4]12[CH2:9][CH:8]1[CH2:7][CH2:6][C:5]2=[O:10])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(CCC=C)=O)=[N+]=[N-])=O
Name
1
Quantity
4.55 g
Type
reactant
Smiles
Step Two
Name
cupric sulfate
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite column
DISTILLATION
Type
DISTILLATION
Details
The solvvent was distilled off from the filtrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the remaining oily product was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C12C(CCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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